molecular formula C10H11NO2 B3113666 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid CAS No. 197007-84-4

5,6,7,8-Tetrahydroquinoline-2-carboxylic acid

Cat. No. B3113666
M. Wt: 177.2 g/mol
InChI Key: UGYRMZVUHVMADQ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinoline-2-carboxylic acid is a chemical compound with the molecular formula C10H11NO2 .


Synthesis Analysis

The synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids was achieved by the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . Another study reported the reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine, which yielded 5-substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido-[4,3,2-de]cinnolin-3-ones .


Molecular Structure Analysis

The InChI code for 5,6,7,8-tetrahydroquinoline-2-carboxylic acid is 1S/C10H11NO2.ClH/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h5-6H,1-4H2,(H,12,13);1H .


Chemical Reactions Analysis

The reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine was studied. This reaction gave 5-substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido-[4,3,2-de]cinnolin-3-ones .


Physical And Chemical Properties Analysis

The boiling point of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid is predicted to be 349.1±42.0 °C, and its density is predicted to be 1.247±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Reactions

5,6,7,8-Tetrahydroquinoline-2-carboxylic acid and its derivatives have been extensively studied in the field of organic synthesis. Researchers have synthesized various substituted 5,6,7,8-tetrahydroquinoline carboxylic acids and explored their chemical reactions. For instance, Rudenko et al. (2012) synthesized 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, proposing a plausible formation mechanism based on ab initio quantum-chemical calculations (Rudenko et al., 2012). Similarly, Crossley et al. (1976) prepared a series of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters, demonstrating their conversion into amides, nitriles, and thioamides (Crossley, Curran, & Hill, 1976).

Pharmacological Potential

While strictly avoiding details about drug dosage and side effects, it's noteworthy that derivatives of 5,6,7,8-tetrahydroquinoline carboxylic acids have been investigated for their potential pharmacological activities. For instance, Smirnova et al. (1997) explored isopropylamides of 2-arylamino-5,6,7,8-tetrahydroquinoline-4-carboxylic acids in the search for new antiinflammatory, analgesic, and anticonvulsive agents (Smirnova et al., 1997).

Structural and Mechanistic Studies

Structural analysis and reaction mechanisms of these compounds have been a focal point of research. Rudenko et al. (2013) conducted a study where the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established by X-ray structural analysis, providing valuable insights into the molecular architecture of these compounds (Rudenko et al., 2013).

Metabolic Studies

In the context of drug metabolism, Kaye and Woolhouse (1972) investigated the metabolism of a schistosomicide derived from a tetrahydroquinoline compound, highlighting the metabolic transformations of such compounds in various biological systems (Kaye & Woolhouse, 1972).

Safety And Hazards

While specific safety and hazard information for 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid was not found, similar compounds such as 5,6,7,8-tetrahydroquinoline-2-carboxylic acid hydrochloride have been classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 with target organs being the respiratory system .

properties

IUPAC Name

5,6,7,8-tetrahydroquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h5-6H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYRMZVUHVMADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroquinoline-2-carboxylic acid

CAS RN

197007-84-4
Record name 5,6,7,8-tetrahydroquinoline-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Antoni, D Wifling, G Bernhardt - European Journal of Medicinal Chemistry, 2021 - Elsevier
A good balance between hydrophilicity and lipophilicity is a prerequisite for all bioactive compounds. If the hydrophilicity of a compound is low, its solubility in water will be meager. …
Number of citations: 13 www.sciencedirect.com
EM Becker-Pelster, MG Hahn… - Respiratory …, 2022 - respiratory-research.biomedcentral …
Oxidative stress associated with severe cardiopulmonary diseases leads to impairment in the nitric oxide/soluble guanylate cyclase signaling pathway, shifting native soluble guanylate …

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